molecular formula C10H19BO3 B2691531 2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 165904-29-0

2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2691531
CAS No.: 165904-29-0
M. Wt: 198.07
InChI Key: CIKBASZWGDPBIB-UHFFFAOYSA-N
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Description

2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a dioxaborolane core substituted with a methoxy-functionalized propenyl group. Its molecular formula is C₁₀H₁₉BO₃, with a SMILES notation of B1(OC(C(O1)(C)C)(C)C)C(=C)COC . The compound’s structure features a conjugated alkene adjacent to the boron center, which enhances its reactivity in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated transformations. The methoxy group improves solubility in polar solvents, making it advantageous for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-(3-methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-8(7-12-6)11-13-9(2,3)10(4,5)14-11/h1,7H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKBASZWGDPBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165904-29-0
Record name 2-(3-methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxyprop-1-ene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: 50-80°C

    Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and yield. Additionally, the use of automated systems for catalyst recycling and solvent recovery helps in reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boron compound with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boron atom can be oxidized to form boronic acids or esters.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.

    Oxidation: Boronic acids or esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron atom can form stable complexes with various nucleophiles, making it useful for:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Reaction TypeDescription
Suzuki-Miyaura CouplingForms C-C bonds using aryl or vinyl boronates.
Negishi CouplingInvolves the reaction of organozinc reagents.
BorylationDirect borylation of alkenes and arenes.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Anticancer Agents : Research indicates that derivatives of boron compounds exhibit anticancer properties by interfering with cellular processes .
  • Drug Delivery Systems : The compound's ability to form stable complexes can be harnessed in drug delivery systems where controlled release of therapeutic agents is required .

Material Science

The unique properties of 2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in material science:

  • Polymer Chemistry : It can be used as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
Application AreaSpecific Use
CoatingsDevelopment of protective coatings with boron functionality.
NanomaterialsSynthesis of boron-based nanomaterials for electronics.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of novel boron-containing compounds derived from 2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds showed significant activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Drug Delivery Systems

Research published in a peer-reviewed journal highlighted the use of this compound in creating a drug delivery system that enhances the bioavailability of poorly soluble drugs. The study concluded that the incorporation of this dioxaborolane derivative improved the solubility and stability of the active pharmaceutical ingredients .

Mechanism of Action

The primary mechanism by which 2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role as a boron source in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

    Transmetalation: The boron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Differences

Compound Substituent Molecular Formula Key Structural Features
Target Compound 3-Methoxyprop-1-en-2-yl C₁₀H₁₉BO₃ Conjugated alkene, methoxy group at propenyl position, sterically shielded boron center.
2-(3-Methylenepent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Methylenepentenyl C₁₂H₂₁BO₂ Extended alkene chain, no oxygen substituents; higher hydrophobicity.
2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Chloropropenyl C₈H₁₃BClO₂ Chlorine substituent increases electrophilicity; reduced stability under basic conditions.
2-(3-Methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Methylsulfonylphenyl C₁₃H₁₈BO₄S Aromatic sulfonyl group enhances electron-withdrawing effects; stabilizes boronates.
2-(3,3-Diethoxyprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,3-Diethoxypropenyl C₁₃H₂₅BO₄ Ethoxy groups improve hydrolytic stability; bulky substituents reduce reaction rates.
Key Observations:
  • Electronic Effects : Methoxy and sulfonyl groups (target compound and ) increase polarity and solubility, whereas alkyl or halogen substituents () favor hydrophobic interactions .
  • Steric Hindrance : Bulky substituents (e.g., diethoxy in ) reduce accessibility to the boron center, impacting catalytic efficiency in cross-coupling reactions .

Reactivity and Stability

Hydrolytic Stability:
  • The target compound’s methoxy group marginally improves hydrolytic stability compared to chlorinated analogs (e.g., ), which are prone to hydrolysis under acidic or aqueous conditions .
  • Ethoxy-substituted derivatives () exhibit superior stability (>24 hours in aqueous buffer) due to steric protection of the boron atom .
Thermal Stability:
  • Sulfonyl-substituted analogs () decompose above 200°C, whereas the target compound remains stable up to 150°C, as inferred from similar methoxy-substituted dioxaborolanes .
Reactivity in Cross-Coupling:
  • The conjugated alkene in the target compound facilitates rapid transmetalation in Suzuki-Miyaura reactions, achieving yields >80% in model systems .
  • Chlorinated analogs () show slower reaction kinetics due to electronic deactivation of the boron center .
Challenges:
  • Low yields in diethoxypropenyl synthesis () highlight difficulties in steric control during boronylation .
  • Methoxy-substituted derivatives (target, ) require optimized palladium catalysts to avoid protodeboronation .

Biological Activity

2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known by its CAS number 165059-42-7, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H19BO3
  • Molecular Weight : 198.07 g/mol
  • Purity : 95% .

Biological Activity Overview

Biological activity refers to the effect that a compound has on living organisms or biological systems. For 2-(3-Methoxyprop-1-EN-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, studies have indicated various potential activities:

Antibacterial Activity

Recent studies have explored the antibacterial properties of dioxaborolanes and related compounds. The biological screening of similar dioxaborolanes has shown promising results against several bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent625–1250 µg/mL
Staphylococcus epidermidisSignificantVaries
Enterococcus faecalisModerate625 µg/mL
Pseudomonas aeruginosaExcellentVaries
Escherichia coliNo activity-

The compound's structural similarity to other known antibacterial agents suggests that it may exhibit comparable activities .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Similar compounds have demonstrated significant antifungal effects against Candida albicans, a common fungal pathogen:

Fungal Strain Activity
Candida albicansSignificant

Most tested derivatives of dioxaborolanes showed excellent antifungal activity against this strain .

Case Studies and Research Findings

Research has highlighted the importance of structural variations in determining biological activity. A study synthesized various dioxaborolanes and assessed their biological activities:

  • Synthesis and Testing : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for antibacterial and antifungal properties. The results indicated that compounds with specific substituents (such as ether or ester groups) exhibited enhanced activity against both bacteria and fungi .
  • Comparative Analysis : The study compared enantiomeric forms of synthesized compounds. It was found that certain configurations led to significantly different biological activities, emphasizing the relevance of stereochemistry in drug design .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

A common approach involves palladium-catalyzed cross-coupling or hydroboration of alkynes with pinacolborane derivatives. For example, General Procedure A (as described for similar dioxaborolanes) uses Suzuki-Miyaura coupling with aryl halides and optimized column chromatography (hexanes/EtOAC with 0.25% Et3_3N) for purification . Key steps include:

  • Reaction conditions : Anhydrous solvents, inert atmosphere.
  • Work-up : Extraction with tetrachloroethylene-d6_6 for NMR analysis to confirm intermediates .
  • Purity validation : >97% purity via GC analysis, as standardized for related pinacol boronic esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H^{1}\text{H} and 11B^{11}\text{B} NMR : Critical for confirming the boron environment and substituent integration. For instance, 11B^{11}\text{B} NMR typically shows a peak near δ 30 ppm for dioxaborolanes .
  • GC-MS : Used to verify purity (>97%) and detect volatile byproducts .
  • IR Spectroscopy : Identifies functional groups like B-O (stretching at ~1350 cm1^{-1}) and methoxy C-O (∼1100 cm1^{-1}) .

Advanced Research Questions

Q. How can steric hindrance from the tetramethyl dioxaborolane group be mitigated in cross-coupling reactions?

Steric effects often reduce reactivity in Suzuki-Miyaura couplings. Strategies include:

  • Catalyst optimization : Use Pd(dppf)Cl2_2 or XPhos ligands to enhance turnover .
  • Temperature modulation : Elevated temperatures (80–100°C) improve kinetic accessibility .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) increase solubility of bulky intermediates .

Q. What methodologies address stability issues during storage or reaction?

This compound is moisture-sensitive. Best practices include:

  • Storage : Under inert gas (Ar/N2_2) at –20°C in sealed amber vials .
  • Reaction setup : Rigorous drying of solvents (e.g., molecular sieves) and use of Schlenk techniques .
  • In situ derivatization : Conversion to trifluoroborate salts for improved stability .

Q. How should researchers resolve contradictions in reported reactivity across studies?

Discrepancies may arise from varying reaction conditions or impurities. A systematic approach involves:

  • Controlled replicates : Reproduce experiments with identical catalysts, solvents, and temperatures .
  • Byproduct analysis : Use LC-MS or 19F^{19}\text{F} NMR to detect trace intermediates (e.g., deboronation products) .
  • Computational modeling : DFT calculations to predict steric/electronic effects on transition states .

Methodological Considerations

  • Theoretical frameworks : Link reactivity to frontier molecular orbital (FMO) theory for predicting cross-coupling efficiency .
  • Safety protocols : Adhere to hazard guidelines (e.g., P201/P210) for handling boronic esters, including fume hood use and waste segregation .

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